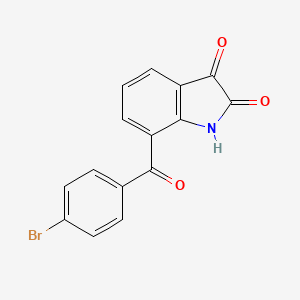
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is a complex organic compound with a molecular formula of C20H25NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzene Ring: This step involves the formation of the benzene ring structure, which is a common starting point for many organic syntheses.
Introduction of Functional Groups: Functional groups such as methoxy and methyl groups are introduced through various chemical reactions, including alkylation and methylation.
Amidation Reaction: The final step involves the formation of the amide bond, which is achieved through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine (2E)-2-Butenedioate
Uniqueness
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1391052-19-9 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.425 |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
InChI Key |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)




